4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
Description
Properties
CAS No. |
919785-64-1 |
|---|---|
Molecular Formula |
C14H9N5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C14H9N5/c15-5-10-6-18-19-9-14(10,8-16)12-7-17-13-4-2-1-3-11(12)13/h1-4,6-7,9,17-18H |
InChI Key |
JZBBMKFLVPYQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C=NNC=C3C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with pyridazine precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed to prepare the indole moiety, which is then reacted with appropriate pyridazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the pyridazine ring, potentially leading to new derivatives.
Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 1,4-dihydropyridine, which includes compounds similar to 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile. These compounds have demonstrated effectiveness against various cancer cell lines, including HCT116 human colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Research indicates that compounds related to 1,4-dihydropyridine structures exhibit neuroprotective effects. They have been shown to modulate calcium channels, which is critical in neuroprotection against excitotoxicity and oxidative stress . This property makes them potential candidates for treating neurodegenerative diseases.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics .
Material Science
Polymer Chemistry
The unique structural features of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile allow it to be utilized in the synthesis of novel polymeric materials. These materials can exhibit enhanced electrical and thermal properties, making them suitable for applications in electronics and coatings .
Nanocomposites
Incorporating this compound into nanocomposite materials has been explored for improving mechanical strength and thermal stability. Research shows that adding such compounds can significantly enhance the performance characteristics of nanocomposites used in various industrial applications .
Agricultural Applications
Pesticidal Activity
Compounds with similar structures have been investigated for their pesticidal properties. Preliminary studies suggest that derivatives of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile can act as effective pesticides against certain pests and pathogens affecting crops . This could lead to the development of environmentally friendly agricultural chemicals.
Case Study 1: Anticancer Activity
A study conducted by Ahn et al. (2018) evaluated the anticancer effects of various dihydropyridine derivatives on HCT116 cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that these compounds could be further developed into therapeutic agents for colon cancer treatment.
Case Study 2: Neuroprotection
Research by Prasanthi et al. (2014) examined the neuroprotective effects of dihydropyridine derivatives. The study found that these compounds significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions, highlighting their potential use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The pyridazine ring can also interact with different molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations :
- Core Flexibility: The dihydropyridazine core in the target compound is less common than dihydropyridine analogs, which are widely studied for their pharmacological properties.
- Substituent Effects : The indole substituent in the target compound contrasts with the phenyl, benzyl, or hydroxyphenyl groups in analogs. Indole’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to simpler aromatic groups .
Key Observations :
- Antimicrobial Potential: The indole-containing target compound is hypothesized to exhibit antimicrobial activity akin to pyridine derivatives (Table 2), where electron-withdrawing cyano groups enhance membrane penetration . However, direct evidence is lacking.
- Antioxidant Activity : Pyrazole-4-carbonitrile derivatives () show moderate DPPH scavenging (IC50 ~25–100 μg/mL). The dihydropyridazine core’s reactivity may improve radical scavenging, but this remains speculative without experimental data.
- Enzyme Inhibition: Dihydropyridine analogs like 4a exhibit potent inhibition of tissue-nonspecific alkaline phosphatase (TNAP), linked to anticancer effects. The indole group’s role in enzyme binding could be explored for the target compound .
Biological Activity
The compound 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a derivative of the dihydropyridazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile features an indole moiety linked to a dihydropyridazine core. This structural configuration is significant as it influences the compound's biological interactions.
Anticancer Activity
Research indicates that derivatives of 1,4-dihydropyridine, including compounds similar to 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile, exhibit notable anticancer properties. For instance, compounds in this class have shown effectiveness against various cancer cell lines such as HCT116 (human colon cancer) and other malignancies. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Effects
In vitro studies have demonstrated that related compounds possess significant antimicrobial activity. For example, derivatives have been tested against a range of pathogens, showing minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. Notably, certain derivatives exhibited bactericidal properties against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
Anticonvulsant Properties
The anticonvulsant potential of dihydropyridine derivatives has been explored in various studies. Compounds designed with similar frameworks have been reported to reduce seizure activity in animal models of epilepsy. This effect is attributed to modulation of neurotransmitter systems and ion channels involved in neuronal excitability .
The biological activities of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of biofilm formation are key antimicrobial actions noted in related studies .
Study on Anticancer Activity
A study conducted by Ahn et al. (2018) evaluated the anticancer effects of various dihydropyridine derivatives. The findings indicated that specific modifications to the chemical structure enhanced cytotoxicity against HCT116 cells. The study highlighted the importance of substituent positioning on the indole ring for maximizing therapeutic efficacy .
Antimicrobial Evaluation
In a comparative analysis published by MDPI (2024), derivatives were tested for their ability to inhibit biofilm formation in pathogenic bacteria. The results showed that certain compounds significantly reduced biofilm mass and viability compared to standard antibiotics like fluconazole .
Data Summary
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile, and how can their efficiency be optimized?
- Methodological Answer : The modified Hantzsch method is widely used for synthesizing 1,4-dihydropyridazine derivatives. Key steps include cyclocondensation of indole-3-carbaldehyde with hydrazine derivatives under reflux conditions. Optimization can involve statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Parameters such as solvent polarity, temperature, and catalyst loading significantly impact yield .
- Analytical Validation : Post-synthesis, confirm structural integrity via FT-IR (C≡N stretch at ~2200 cm⁻¹), NMR (indole proton signals at δ 7.2–8.1 ppm), and mass spectrometry (parent ion matching molecular weight). Single-crystal X-ray diffraction (SXRD) is the gold standard for unambiguous confirmation .
Q. How can intermolecular interactions and crystal packing of this compound be systematically analyzed?
- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using crystallographic data. Computational tools like CrystalExplorer generate 3D surfaces mapped with normalized contact distances () and fingerprint plots. For example, C–H···N interactions dominate in similar dihydropyridazine derivatives, as shown by spikes in the 1.5–2.0 Å range .
Advanced Research Questions
Q. How can computational methods (DFT, IRI) resolve contradictions between spectroscopic data and predicted electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electronic structures and predict NMR/IR spectra. Discrepancies between experimental and computed data often arise from solvent effects or crystal packing. Independent Gradient Model (IGM) analysis visualizes non-covalent interactions (e.g., steric clashes in the indole moiety) that may distort spectroscopic signals .
- Case Study : A structurally analogous compound showed a 0.3 ppm deviation in NMR due to solvent polarity. Adjusting the DFT solvent model (PCM or SMD) reduced the error to <0.1 ppm .
Q. What strategies are effective in designing experiments to evaluate the biological activity of this compound while minimizing resource expenditure?
- Methodological Answer : Use a tiered screening approach:
In silico docking (AutoDock Vina) to predict binding affinity for targets like calcium channels or cytochrome P450 enzymes.
High-throughput assays (e.g., DPPH for antioxidant activity, CLSI guidelines for antimicrobial MIC/MBC).
Dose-response optimization via IC₅₀ calculations (nonlinear regression of inhibition vs. concentration) .
- Example : For antioxidant evaluation, DPPH radical scavenging assays showed IC₅₀ values of 25–100 μg/mL for pyrazole-carbonitrile derivatives, with structure-activity trends linked to electron-withdrawing substituents .
Q. How can quantum chemical calculations and experimental data be integrated to predict reaction pathways for novel derivatives?
- Methodological Answer : Implement the ICReDD framework (Integrated Computational and Experimental Design for Discovery):
- Step 1 : Use quantum chemical calculations (e.g., Gaussian) to map potential energy surfaces and identify low-energy transition states.
- Step 2 : Apply machine learning to prioritize reaction conditions (e.g., solvent, catalyst) from historical data.
- Step 3 : Validate predictions via small-scale experiments, then iteratively refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
